molecular formula C5H2ClIN4 B104377 6-Chloro-2-iodopurine CAS No. 18552-90-4

6-Chloro-2-iodopurine

Cat. No. B104377
CAS RN: 18552-90-4
M. Wt: 280.45 g/mol
InChI Key: SZRNPDHDBPGZOA-UHFFFAOYSA-N
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Description

6-Chloro-2-iodopurine is a dihalogenated purine derivative that has been synthesized from hypoxanthine. It serves as a versatile intermediate for the functionalization of purines, which are key components in nucleic acids and play a significant role in various biological processes . The compound has been used as a building block for RNA purine architecture modifications, demonstrating its utility in the study of RNA interference, structure, and dynamics .

Synthesis Analysis

The synthesis of 6-chloro-2-iodopurine has been achieved through a regiospecific lithiation/quenching sequence, starting from 6-chloro-9-(tetrahydropyran-2-yl)purine. This method utilizes Harpoon's base and tributyltin chloride to achieve the desired halogenation pattern . Additionally, selective magnesiation of chloro-iodopurines has been explored as an efficient approach to create new purine derivatives, further highlighting the synthetic versatility of halogenated purines .

Molecular Structure Analysis

The molecular structure of 6-chloro-2-iodopurine has been confirmed by single crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the molecule. HMBC NMR studies have also been used to confirm the regioselectivity of the synthetic methodology .

Chemical Reactions Analysis

6-Chloro-2-iodopurine participates in various chemical reactions, including cross-coupling reactions that are pivotal for the synthesis of a wide range of purine derivatives. For instance, Stille coupling has been used to prepare 6-arylpurines, which have shown antimycobacterial activity . Heck reactions have also been employed to produce 2-alkenyl-6-chloropurines, demonstrating the reactivity of halopurines with alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-iodopurine are influenced by its halogen substituents, which affect its reactivity and interaction with other molecules. The presence of chlorine and iodine atoms on the purine ring makes it amenable to further functionalization through nucleophilic substitution reactions . The reactivity order of different halopurines has been studied, providing insights into the relative reactivity of fluorine, chlorine, bromine, and iodine in these compounds .

Scientific Research Applications

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Application Summary : 6-Chloro-2-iodopurine is synthesized from hypoxanthine and used as a template for the functionalization of purines .
  • Methods of Application/Experimental Procedures : The synthesis strategy relies on a regiospecific lithiation/quenching sequence of 6-chloro-9-(tetrahydropyran-2-yl)purine using Harpoon’s base and tributyltin chloride . HMBC NMR studies on the product and intermediates confirmed the regioselectivity of this methodology .
  • Results/Outcomes : The molecular structures of the final dihalogenopurine and its 9-protected precursor were determined by single crystal X-ray diffraction .

Safety And Hazards

6-Chloro-2-iodopurine is harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, contact a poison center or doctor . It should be disposed of in an approved waste disposal plant .

properties

IUPAC Name

6-chloro-2-iodo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRNPDHDBPGZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463583
Record name 6-Chloro-2-iodopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodopurine

CAS RN

18552-90-4
Record name 6-Chloro-2-iodopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18552-90-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
D Taddei, P Kilian, AMZ Slawin… - Organic & Biomolecular …, 2004 - pubs.rsc.org
A simple and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been achieved. This strategy relied on a regiospecific lithiation/quenching sequence of 6-chloro-9-(…
Number of citations: 29 pubs.rsc.org
T Tobrman, D Dvořák - Organic Letters, 2006 - ACS Publications
… in Scheme 2 is also proof that the compound obtained from 2,6-dichloropurine by reaction with hydroiodic acid is 2-chloro-6-iodopurine and not isomeric 6-chloro-2-iodopurine. …
Number of citations: 32 pubs.acs.org
S Prekupec, D Svedružić, T Gazivoda… - Journal of medicinal …, 2003 - ACS Publications
… The 6-chloro-2-iodopurine derivatives 3a and 3b were deacetylated with methanolic ammonia, which caused both ammonolysis of the ester group (4a) and amination at the 6-position …
Number of citations: 38 pubs.acs.org
M Havelkova, D Dvořák, M Hocek - Synthesis, 2001 - thieme-connect.com
… 6, while the use of 6-chloro-2-iodopurine resulted in the … , the reaction of 9-benzyl-6-chloro-2-iodopurine (9) with one … , the reactions of the 6-chloro-2-iodopurine derivative 9 were …
Number of citations: 85 www.thieme-connect.com
P Francom, Z Janeba, S Shibuya… - The Journal of Organic …, 2002 - ACS Publications
… The 6-chloro-2-iodopurine compound 4 (45%) was obtained with SbI 3 , and 6-chloropurine derivative 5 (82%) was prepared by hydro-dediazoniation of 1. Bromo-dediazoniations at …
Number of citations: 63 pubs.acs.org
T Tobrman, D Dvořák - 2008 - Wiley Online Library
Under the conditions of the Heck reaction, 9‐benzyl‐6‐iodopurine affords mainly the corresponding 6,6′‐dimer, the Heck product being formed only in low yield (≤12 %). With 7‐…
A Matsuda, M Shinozaki, T Yamaguchi… - Journal of medicinal …, 1992 - ACS Publications
… An improved procedure for the synthesis of 6-chloro-2-iodopurine nucleoside 2, which is a precursor of 2-iodoadenosine (4a), and full accounts of the detailed synthesis of 2-AA’s (5a-r) …
Number of citations: 179 pubs.acs.org
DMA Taddei - 2005 - research-repository.st-andrews.ac …
… Here we report that 6-chloro-2-iodopurine can be prepared from … Synthesis of 6-chloro-2-iodopurine 11 from guanosine 7 … Synthesis of 6-chloro-2-iodopurine 11 from hypoxanthine 12 …
S Piguel, M Legraverend - The Journal of Organic Chemistry, 2007 - ACS Publications
… In this context, we first investigated the cross-coupling of 1.05 equiv of different amides (aryl or alkyl) and 6-chloro-2-iodopurine 1, in the presence of 2 mol % of Pd 2 dba 3 , 6 mol % of …
Number of citations: 32 pubs.acs.org
JJ Strouse, M Jeselnik… - Acta chimica slovenica, 2005 - acta-arhiv.chem-soc.si
… PhB(OH)2 under anhydrous conditions with 9-benzyl 6-chloro-2-iodopurine gave the 2-phenyl … at the more reactive C6 position of 6-chloro-2-iodopurine derivatives, and the resulting 2-…
Number of citations: 31 acta-arhiv.chem-soc.si

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